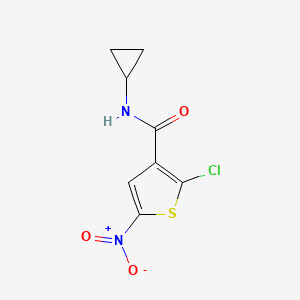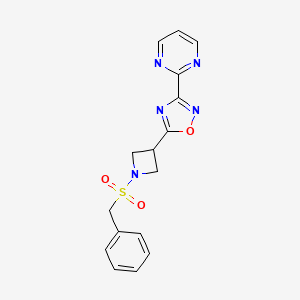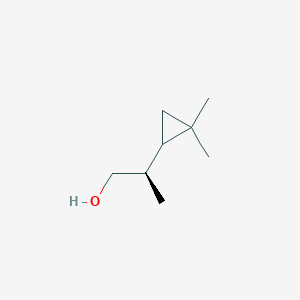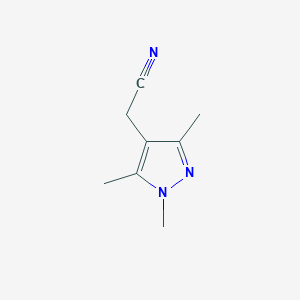![molecular formula C20H22ClN5O3 B2809367 6-(3-Chloro-4-methylphenyl)-2-(3-hydroxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione CAS No. 878733-40-5](/img/structure/B2809367.png)
6-(3-Chloro-4-methylphenyl)-2-(3-hydroxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(3-Chloro-4-methylphenyl)-2-(3-hydroxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione is a useful research compound. Its molecular formula is C20H22ClN5O3 and its molecular weight is 415.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Properties
Facile Synthesis of Novel Compounds : Klásek et al. (2010) described the synthesis of novel compounds through the reaction of 3-phenyl-3-aminoquinoline-2,4-diones with alkyl or aryl isothiocyanates, leading to various structurally unique compounds. This research highlights the chemical versatility and potential for creating diverse derivatives (Klásek, Lyčka, Mikšík, & Růžička, 2010).
Synthesis of Naphth[2',3'3,5]imidazo[1,2-α]pyridine-6,11-doines
: Lee and Lee (2002) explored the synthesis of dioxonaphthalimidazopyridine derivatives, emphasizing their use as chromophoric and pharmacological agents for treating diseases related to venous insufficiency and inflammatory edema (Lee & Lee, 2002).
Pharmacological Potential
Anticancer Drug Candidates : Kuo et al. (1996) synthesized derivatives of naphth[2,3-d]imidazole-4,9-diones, assessing their cytotoxic activity against cancer cell lines. This study suggests potential applications in anticancer drug development (Kuo et al., 1996).
Vascular Smooth Muscle Cell Proliferation Inhibitors : Ryu et al. (2008) investigated 2-phenyl-1H-benzo[d]imidazole-4,7-diones for their ability to inhibit the proliferation of vascular smooth muscle cells, offering insights into cardiovascular disease treatment (Ryu et al., 2008).
Antioxidant Properties : Gouda (2012) synthesized imidazolopyrazole derivatives and evaluated their antioxidant properties, contributing to the search for compounds with potential health benefits (Gouda, 2012).
Molecular Studies
Molecular Docking Studies : Mary et al. (2020) conducted molecular docking studies on bifonazole derivatives, providing insights into their conformational analysis and quantum descriptors, which are crucial for understanding their interaction with biological targets (Mary, Mary, Serdaroğlu, & Sarojini, 2020).
Synthesis of Tetracyclic Compounds : Liang et al. (2006) demonstrated the synthesis of unusual fused tetraheterocyclic compounds through a catalyst-free domino reaction, highlighting the compound's structural complexity and potential applications (Liang, Zhang, Tan, & Liu, 2006).
Propiedades
IUPAC Name |
6-(3-chloro-4-methylphenyl)-2-(3-hydroxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN5O3/c1-11-6-7-14(10-15(11)21)25-12(2)13(3)26-16-17(22-19(25)26)23(4)20(29)24(18(16)28)8-5-9-27/h6-7,10,27H,5,8-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXLNGFRCWXZFNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C(N3C2=NC4=C3C(=O)N(C(=O)N4C)CCCO)C)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-(2-Ethoxyphenyl)-4,7,8-trimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2809284.png)
![2-((1,4-diazepan-1-yl)methyl)-1H-benzo[d]imidazole dihydrochloride](/img/structure/B2809285.png)




![2-[(3-Bromo-4-methylphenyl)carbamoyl]benzoic acid](/img/structure/B2809293.png)
![tert-Butyl 4-chlorospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B2809296.png)

![2,2-dimethyl-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]propanamide](/img/structure/B2809299.png)


![N-[Cyano-(3,4-dichlorophenyl)methyl]-2-(pyridin-3-ylmethylsulfanyl)acetamide](/img/structure/B2809305.png)
![N-(4-methoxyphenyl)-2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2809306.png)
